1-ethyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-ethyl-2-oxo-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-16-13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)17/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBJTATVKXQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C1=O)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of an appropriate aldehyde with ethyl acetoacetate and ammonium acetate under reflux conditions. This reaction forms the intermediate, which is then subjected to further reactions to introduce the nitrile group and other substituents. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-ethyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ethyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- N1 Substituents : Ethyl and methyl groups at N1 show comparable synthetic yields (68–88%), but methyl derivatives often exhibit higher crystallinity (e.g., 162–165°C for 3cc in ).
- Aryl Substituents : Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance anticancer potency, as seen in compound 6 (IC₅₀ = 0.70 μM) . Naphthyl groups improve antimicrobial activity due to extended π-conjugation .
- Ring Oxidation State: Iminopyridine derivatives (e.g., 2-imino vs.
Physicochemical Properties
- Solubility: Cyano and oxo groups confer moderate polarity, but lipophilic aryl substituents (e.g., phenyl, naphthyl) reduce aqueous solubility.
- Thermal Stability : Fluorinated derivatives exhibit higher melting points (e.g., 178–181°C for 3ch in ), likely due to halogen-driven crystal packing .
- Spectroscopic Features: IR: NH stretching (3100–3400 cm⁻¹) in iminopyridines; C≡N absorption at ~2200 cm⁻¹ . NMR: Aromatic protons in phenyl groups resonate at δ 7.2–7.8 ppm, while methyl groups at N1 appear as singlets near δ 1.3–1.5 ppm .
Biological Activity
1-Ethyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Synthesis
The compound belongs to the dihydropyridine family, characterized by a pyridine ring with additional functional groups that enhance its biological activity. The synthesis typically involves a multi-step process, often employing reactions such as the Biginelli reaction or cyclization methods to form the desired dihydropyridine structure.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 228.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that derivatives of 1-ethyl-2-oxo-6-phenyl-1,2-dihydropyridine exhibit significant anticancer properties. A study demonstrated that these compounds inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study:
In vitro studies have shown that a specific derivative significantly reduced the viability of breast cancer cells (MCF-7) by over 70% at a concentration of 20 µM after 48 hours of treatment. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
Research Findings:
A series of tests revealed that 1-ethyl-2-oxo-6-phenyl-1,2-dihydropyridine demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL for various strains.
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods confirmed that the compound has significant free radical scavenging activity. The IC50 value in DPPH assays was found to be approximately 25 µg/mL, indicating strong potential for use in formulations aimed at reducing oxidative stress.
The biological activities of 1-ethyl-2-oxo-6-phenyl-1,2-dihydropyridine are believed to stem from its ability to interact with various biological targets:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell metabolism.
- Antioxidant Defense: Scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Q & A
Q. What are the established synthetic routes for 1-ethyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile?
- Methodological Answer : The compound is synthesized via multi-step protocols, often involving cyclization of β-aminoesters or β-haloesters with nitrile-containing reagents. A common approach includes:
Cyclocondensation : Reacting β-aminoesters with formamide or phenyl isocyanate under reflux conditions to form the dihydropyridine ring .
Functionalization : Introducing the ethyl and phenyl substituents via alkylation or Friedel-Crafts reactions. For example, ethyl groups can be added using ethyl halides in the presence of a base .
Nitrile Incorporation : Cyanide groups are introduced via nucleophilic substitution or by using cyanoacetamide derivatives .
- Key Parameters : Temperature (80–120°C), solvent choice (ethanol/DMF), and catalyst (e.g., ammonium acetate) significantly impact yield .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1690 cm⁻¹) and nitrile (C≡N, ~2133 cm⁻¹) stretches .
- NMR Spectroscopy :
- ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.2–7.8 ppm, multiplet) .
- ¹³C NMR : Peaks for the carbonyl carbon (δ ~165 ppm) and nitrile carbon (δ ~115 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 265 [M⁺]) confirm molecular weight .
- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N percentages .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
- Engineering Controls : Ensure proper ventilation and avoid direct skin contact. Contaminated gloves must be disposed of as hazardous waste .
- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst Optimization : Ammonium acetate (20 mmol) increases reaction rate by facilitating proton transfer .
- Temperature Gradients : Gradual heating (80°C → 120°C) prevents side reactions like nitrile hydrolysis .
- Real-Time Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track reaction progress and isolate intermediates .
Q. How to resolve contradictions between computational and experimental spectral data?
- Methodological Answer :
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian 09). Discrepancies in carbonyl shifts may arise from solvent effects .
- Experimental Repetition : Re-run spectral analysis under standardized conditions (e.g., DMSO-d6 for NMR) .
- Crystallography : Single-crystal X-ray diffraction definitively resolves structural ambiguities, such as keto-enol tautomerism .
Q. What strategies modify the core structure to enhance bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve lipid solubility and membrane permeability .
- Heterocycle Fusion : Introduce pyridinyl or thiophenyl groups at position 6 to enhance π-π stacking with biological targets .
- Nitrile Bioisosteres : Replace the nitrile with tetrazole or amide groups to modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
